molecular formula C10H11NO2 B1313186 4-Formyl-n,n-dimethylbenzamide CAS No. 58287-76-6

4-Formyl-n,n-dimethylbenzamide

Cat. No. B1313186
Key on ui cas rn: 58287-76-6
M. Wt: 177.2 g/mol
InChI Key: RXRYFFTVFMQTKA-UHFFFAOYSA-N
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Patent
US04289769

Procedure details

A mixture of 15.0 g. of 4-carboxybenzaldehyde, 17.0 g. of N,N'-carbonyldiimidazole and 150 ml. of tetrahydrofuran is allowed to stand at room temperature for one hour. Dimethylamine is passed thru the above solution for one hour and the reaction mixture is allowed to stand at room temperature for 18 hours, then is heated at reflux temperature for one hour. Water is added and the solvent is distilled off. The residue is extracted with methylenechloride. The organic layer is washed with dilute hydrochloric acid and water, dried over magnesium sulfate and concentrated to an oil. The oil is triturated with a little methylene chloride and the insoluble material is filtered off. The mother liquor is concentrated and 7.9 g. of p-formyl-N,N-dimethylbenzamide is obtained as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)(O)=[O:2].O1CCCC1.[CH3:17][NH:18][CH3:19]>O>[CH:8]([C:7]1[CH:10]=[CH:11][C:4]([C:1]([N:18]([CH3:19])[CH3:17])=[O:2])=[CH:5][CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 15.0 g
WAIT
Type
WAIT
Details
to stand at room temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with methylenechloride
WASH
Type
WASH
Details
The organic layer is washed with dilute hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil is triturated with a little methylene chloride
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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